N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide
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Overview
Description
N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an imidazolidinone ring substituted with a trifluoromethyl group and a methoxybenzamide moiety. Its molecular formula is C17H13F3N2O4, and it has a molecular weight of approximately 366.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzoic acid with an appropriate amine to form the benzamide intermediate. This intermediate is then subjected to cyclization with a trifluoromethyl-substituted isocyanate to form the imidazolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization process. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The trifluoromethyl and methoxy groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazolidinone derivatives .
Scientific Research Applications
N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.
Industry: It is utilized in the development of advanced materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound’s imidazolidinone ring and trifluoromethyl group play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]acetamide
- N-[2,5-dioxo-1-(3-pyridinylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]cyclopropanecarboxamide
- N-[2,4-disubstituted-5-(3-methy-2,6-di-oxo-4-trifluoromethyl-1,2,3,6-tetrahydropyrimidin-1-yl)phenyl]imides
Uniqueness
N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxybenzamide moiety distinguishes it from other similar compounds, potentially offering different reactivity and interaction profiles .
Properties
Molecular Formula |
C18H14F3N3O4 |
---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C18H14F3N3O4/c1-28-13-10-6-5-9-12(13)14(25)22-17(18(19,20)21)15(26)24(16(27)23-17)11-7-3-2-4-8-11/h2-10H,1H3,(H,22,25)(H,23,27) |
InChI Key |
OZRYQAAYOYKCLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2(C(=O)N(C(=O)N2)C3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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